BenchChemオンラインストアへようこそ!

{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid

Medicinal Chemistry Lead Optimization Halogen Bonding

{[3-(4-Fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid (CAS 887855-48-3, molecular formula C₁₇H₁₁FO₅, molecular weight 314.26 g/mol) is a synthetic 3-arylcoumarin derivative belonging to the broader coumarin family. The compound features a coumarin (2H-chromen-2-one) core substituted at position 3 with a 4-fluorophenyl group and at position 7 with an oxyacetic acid moiety.

Molecular Formula C17H11FO5
Molecular Weight 314.268
CAS No. 887855-48-3
Cat. No. B2621370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid
CAS887855-48-3
Molecular FormulaC17H11FO5
Molecular Weight314.268
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC3=C(C=C(C=C3)OCC(=O)O)OC2=O)F
InChIInChI=1S/C17H11FO5/c18-12-4-1-10(2-5-12)14-7-11-3-6-13(22-9-16(19)20)8-15(11)23-17(14)21/h1-8H,9H2,(H,19,20)
InChIKeyREOKQVGMRXJERQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

{[3-(4-Fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid (CAS 887855-48-3): Compound Class, Structural Identity, and Physicochemical Baseline for Procurement Evaluation


{[3-(4-Fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid (CAS 887855-48-3, molecular formula C₁₇H₁₁FO₅, molecular weight 314.26 g/mol) is a synthetic 3-arylcoumarin derivative belonging to the broader coumarin family . The compound features a coumarin (2H-chromen-2-one) core substituted at position 3 with a 4-fluorophenyl group and at position 7 with an oxyacetic acid moiety. Calculated physicochemical properties include a predicted density of 1.4 ± 0.1 g/cm³, a boiling point of 536.4 ± 50.0 °C at 760 mmHg, and a computed XLogP3-AA value of 3.2 . It is commercially available from multiple vendors at purities typically ranging from 95% to 98% .

Why {[3-(4-Fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid Cannot Be Generically Substituted: Structural Determinants Driving Differentiated Pharmacological Profiles


Within the 3-arylcoumarin-7-oxyacetic acid sub-series, even single-atom substitutions on the 3-phenyl ring produce significant changes in physicochemical properties and biological target engagement. For instance, the 7-hydroxy analog—3-(4-fluorophenyl)-7-hydroxycoumarin (CAS 549501-15-7)—exhibits measurable inhibition of macrophage migration inhibitory factor (MIF) with a reported IC₅₀ of 2,540 nM , whereas the target compound replaces the 7-hydroxy group with an oxyacetic acid moiety, introducing an additional carboxylic acid functionality that alters hydrogen-bonding capacity, acidity (pKa), and potential for salt formation or pro-drug derivatization . The 4-chlorophenyl analog (CAS 141113-52-2) differs by a single halogen substitution (Cl vs. F), which affects electronic distribution, metabolic stability, and LogP—yet no published head-to-head biological comparison between these two analogs was identified at the time of this analysis . The unsubstituted coumarin-7-yloxyacetic acid (CAS 126424-85-9) lacks the 3-aryl group entirely, eliminating critical π-stacking and hydrophobic interactions with target protein binding pockets that are well-documented for 3-arylcoumarins as a class . These structural distinctions mean that generic interchange among even the closest commercially available analogs cannot be assumed without experimental validation.

Quantitative Differentiation Evidence for {[3-(4-Fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid Against Closest Structural Analogs


Fluorine vs. Chlorine Substitution: Impact on Lipophilicity and Electronic Properties for Target Engagement

The 4-fluorophenyl substituent on the target compound confers distinct electronic and lipophilic properties compared to the 4-chlorophenyl analog (CAS 141113-52-2). Fluorine is the most electronegative element, and its presence alters the electron density of the pendant phenyl ring, affecting π-stacking interactions with aromatic residues in target binding pockets as well as metabolic stability at the para position . The calculated XLogP3-AA for the target compound is 3.2 . For the 4-chlorophenyl analog, the higher atomic polarizability and larger van der Waals radius of chlorine predict an increase in lipophilicity of approximately 0.3–0.5 log units based on standard Hansch π constants (Cl π = +0.71 vs. F π = +0.14). This difference can significantly influence membrane permeability, non-specific protein binding, and pharmacokinetic distribution . Direct experimental LogP or biological comparative data for these two specific compounds are currently unavailable from published sources; the differentiation stated is based on well-established physicochemical principles of halogen substitution.

Medicinal Chemistry Lead Optimization Halogen Bonding

7-Oxyacetic Acid vs. 7-Hydroxy Modification: Altered Hydrogen-Bonding Capacity and Derivatization Potential

The target compound is differentiated from 3-(4-fluorophenyl)-7-hydroxycoumarin (CAS 549501-15-7) by the replacement of the 7-hydroxy group with an oxyacetic acid moiety. The 7-hydroxy analog has demonstrated measurable binding to MIF (IC₅₀ = 2,540 nM; Ki = 1,690 nM) and dTDP-4-dehydrorhamnose 3,5-epimerase from M. tuberculosis (IC₅₀ = 1,920 nM) . The oxyacetic acid modification of the target compound introduces a carboxylic acid functional group (predicted pKa ~3–4) that fundamentally alters the hydrogen-bond donor/acceptor profile at the 7-position: the 7-OH analog can act as a single H-bond donor and acceptor, whereas the oxyacetic acid can engage in more extensive ionic and hydrogen-bond interactions via its carboxylate form under physiological pH . No direct comparative activity data between these two compounds are published; the differentiation is based on structural chemistry arguments.

Fragment-Based Drug Design Prodrug Strategy Solubility Enhancement

3-Arylcoumarin Scaffold: Class-Level Pharmacological Activity and Structure-Activity Relationship Context

The 3-arylcoumarin scaffold, to which the target compound belongs, is a privileged structure in medicinal chemistry with demonstrated activity across multiple therapeutic targets. A comprehensive review of 3-arylcoumarin derivatives reports IC₅₀ values ranging from nanomolar to low micromolar against targets including MAO-B (IC₅₀ values as low as 0.46 nM for certain fluoro-substituted derivatives), Hsp90 (IC₅₀ = 5.21 μM against SKBr3 breast cancer cells), and various cancer cell lines (MCF-7/ADR: IC₅₀ = 11.11–11.94 μM) . Notably, the position of the fluoro substituent on the 3-phenyl ring has been shown to modulate MAO inhibitory potency, with para-fluoro substitution conferring distinct activity compared to ortho-fluoro substitution . The target compound specifically combines para-fluoro substitution with a 7-oxyacetic acid functionality, a combination for which no direct biological data exist in the public domain. This gap represents a specific, testable differentiation opportunity for procurement and screening.

Monoamine Oxidase Inhibition Anticancer Activity Anti-inflammatory Agents

Patent-Cited Therapeutic Application: Coumarin-7-oxyacetic Acid Derivatives for Diabetic Complications

Japanese Patent JPH0348674A (assigned to Toyo Pharma KK and Daiso Co., Ltd.) explicitly claims coumarin-7-oxyacetic acid derivatives—structurally encompassing the target compound's core scaffold—as treating agents for complications of diabetes mellitus . The generic formula (I) in the patent covers compounds where R₁ to R₃ may be H, halogen, or lower alkyl, which includes the 4-fluorophenyl substitution at the coumarin 3-position. While the patent does not provide specific IC₅₀ or in vivo efficacy data for the exact compound CAS 887855-48-3, it establishes intellectual property precedent and a therapeutic area of interest that is structurally specific to the coumarin-7-oxyacetic acid sub-class, distinguishing it from simple coumarins or 3-arylcoumarins lacking the 7-oxyacetic acid modification. No equivalent patent was identified for the unsubstituted coumarin-7-yloxyacetic acid (CAS 126424-85-9) in this therapeutic context.

Diabetic Complications Aldose Reductase Patent Analysis

Purity and Availability: Vendor-Grade Differentiation Supporting Reproducible Research

Commercial availability of CAS 887855-48-3 spans multiple vendors with reported purities ranging from 95% (CalpacLab, Fluorochem) to 97% (Chemenu) and NLT 98% (MolCore) . In contrast, the 4-chlorophenyl analog (CAS 141113-52-2) is predominantly listed at 95% purity without higher-grade options readily cataloged . The unsubstituted coumarin-7-yloxyacetic acid (CAS 126424-85-9) is available at 97% purity . The availability of the 4-fluoro target compound at ≥98% purity from at least one ISO-certified supplier supports its use in quantitative biological assays where impurity profiles could confound dose-response measurements. This is a practical procurement consideration: higher purity specifications reduce the risk of off-target effects caused by synthetic byproducts that may differ between analogs.

Chemical Procurement Purity Specification Quality Control

Recommended Procurement and Research Application Scenarios for {[3-(4-Fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid


Medicinal Chemistry Hit-to-Lead Programs Requiring Carboxylic Acid-Containing 3-Arylcoumarin Scaffolds

In hit-to-lead optimization campaigns where a carboxylic acid functionality is desired for target engagement (e.g., ionic interactions with basic residues in kinase ATP-binding pockets or metalloenzyme active sites), the target compound's 7-oxyacetic acid moiety offers a built-in handle for salt formation, amide coupling, or ester prodrug strategies. This makes it structurally preferable to the 7-hydroxy analog (CAS 549501-15-7) which lacks this derivatization versatility . The well-precedented pharmacological activity of the 3-arylcoumarin class, including MAO-B inhibition with IC₅₀ values in the sub-nanomolar range for certain fluoro-substituted derivatives, provides a rational basis for library inclusion .

Diabetes Complication Drug Discovery Leveraging Patent-Mapped Chemical Space

For pharmaceutical R&D programs targeting diabetic complications such as neuropathy, nephropathy, or retinopathy, the target compound falls within the generic claim scope of JPH0348674A, which specifically claims coumarin-7-oxyacetic acid derivatives as therapeutic agents for diabetes complications . This patent mapping provides a strategic entry point for structure-activity relationship exploration within an IP-precedented chemical series. Researchers should verify the current legal status of the patent in their jurisdiction before initiating development programs.

Screening Library Diversification with Halogen-Modified 3-Arylcoumarins

When constructing a focused library of 3-arylcoumarin derivatives for phenotypic or target-based screening, incorporating both the 4-fluoro (target compound) and 4-chloro (CAS 141113-52-2) analogs enables systematic exploration of halogen effects on biological activity. The predicted lipophilicity difference (ΔLogP ~0.3–0.5) and distinct electronic properties of fluorine versus chlorine provide a controlled chemical perturbation that can reveal structure-activity trends. The availability of the target compound at ≥98% purity from ISO-certified suppliers supports its use as a high-confidence reference point within such a library.

Carboxylic Acid-Functionalized Probe Synthesis for Target Identification Studies

The oxyacetic acid moiety of the target compound provides a convenient synthetic attachment point for biotin, fluorophores, or photoaffinity labels via standard amide coupling chemistry. This contrasts with the 7-hydroxy analog, which would require an additional linker installation step. For chemical biology applications requiring probe immobilization on affinity matrices or pull-down experiments for target deconvolution, the target compound's pre-installed carboxylic acid functionality reduces synthetic burden and preserves the core pharmacophore .

Quote Request

Request a Quote for {[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.